1-Ethynyl-3,5-dimethylbenzene
Overview
Description
Scientific Research Applications
1-Ethynyl-3,5-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials, including polymers and nanomaterials.
Pharmaceuticals: It is investigated for its potential use in drug development and medicinal chemistry.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3,5-dimethylbenzene can be synthesized through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of 3,5-dimethylbromobenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Dehydrohalogenation: Another approach is the dehydrohalogenation of 3,5-dimethylphenylacetylene derivatives using strong bases such as potassium tert-butoxide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3,5-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Addition Reactions: The ethynyl group can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Addition Reactions: Reagents such as bromine, hydrogen chloride, and hydrogen bromide are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a palladium catalyst are employed.
Major Products:
Nitration: 1-Ethynyl-3,5-dimethyl-2-nitrobenzene
Halogenation: 1-Ethynyl-3,5-dimethyl-2-bromobenzene
Oxidation: 3,5-Dimethylbenzoic acid
Mechanism of Action
The mechanism of action of 1-ethynyl-3,5-dimethylbenzene in chemical reactions involves:
Electrophilic Aromatic Substitution: The ethynyl group activates the benzene ring towards electrophilic attack, facilitating the formation of intermediates such as arenium ions.
Addition Reactions: The triple bond of the ethynyl group reacts with electrophiles, leading to the formation of addition products.
Oxidation and Reduction: The compound undergoes redox reactions through the transfer of electrons, resulting in the formation of oxidized or reduced products.
Comparison with Similar Compounds
- 1-Ethynyl-3,5-difluorobenzene
- 1-Ethynyl-3,5-dimethoxybenzene
- 1-Ethynyl-2-fluorobenzene
- 1-Ethynyl-4-fluorobenzene
- Phenylacetylene
Comparison: 1-Ethynyl-3,5-dimethylbenzene is unique due to the presence of two methyl groups, which influence its reactivity and physical properties. Compared to its analogs, such as 1-ethynyl-3,5-difluorobenzene and 1-ethynyl-3,5-dimethoxybenzene, the methyl groups provide steric hindrance and electron-donating effects, affecting the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
1-ethynyl-3,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-6-8(2)5-9(3)7-10/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEFKVKLVXNSND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424101 | |
Record name | 1-(3,5-dimethylphenyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6366-06-9 | |
Record name | 1-(3,5-dimethylphenyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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